![molecular formula C3H9Cl2NO2S B13855770 3-Amino-1-propanesulfonyl Chloride Hydrochloride](/img/structure/B13855770.png)
3-Amino-1-propanesulfonyl Chloride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Amino-1-propanesulfonyl Chloride Hydrochloride typically involves the reaction of 3-aminopropanesulfonic acid with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production methods for this compound are similar, involving large-scale reactions with appropriate safety and handling measures .
Chemical Reactions Analysis
3-Amino-1-propanesulfonyl Chloride Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-aminopropanesulfonic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, water, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
While specific applications of "3-Amino-1-propanesulfonyl Chloride Hydrochloride" are not detailed in the provided search results, the information below covers related compounds and their uses, offering insight into potential applications.
1,3-Propane Disulfonic Acid
- Applications: Manufacturing of a protector of renal function in AA amyloidosis, nano antibody for specifically recognizing Enterobacter sakazakii, molecular biology, immunoassay technology, photoresist composition, composite concrete water reducing agent, and nucleic acid sample preservation .
- Formula: C3H8O6S2
- Molar Weight: 204.21
1,3-Propane Disulfonyl Chloride
- Applications: Manufacturing of high-performance lithium salts for battery application, curable fluorinated polymer compositions, compounds used in the treatment of bacterial infections caused by Gram-negative bacteria, and inhibitors of human immunodeficiency virus replication .
- Formula: C3H6Cl2O4S2
- Molar Weight: 241.097
Propane Sulfonyl Chloride
- This compound has a wide range of applications across diverse industries, from pharmaceuticals to organic synthesis .
- It is used in the preparation of N-(3-bromo-2,6-difluorophenyl) propane-1-sulfonamide .
- It is also used to produce methyl 6-fluoro-2-methoxy-3-(propylsulfonamido)benzoate, which is used as an oil .
Other related applications
- Polymers are widely used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and more .
- Cosmetic polymers can be designed with thermal and chemo-sensitive properties for delivery of fragrances and other active nutrients .
- 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanesulfonyl chloride can be used in the synthesis of glutamine mimics .
Mechanism of Action
The mechanism of action of 3-Amino-1-propanesulfonyl Chloride Hydrochloride involves its reactivity with nucleophiles and its ability to form stable sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .
Comparison with Similar Compounds
3-Amino-1-propanesulfonyl Chloride Hydrochloride can be compared with other similar compounds such as:
3-Amino-1-propanesulfonic acid: This compound is similar in structure but lacks the chloride group, making it less reactive in certain substitution reactions.
1-Propanesulfonyl chloride: This compound lacks the amino group, which affects its reactivity and applications.
The uniqueness of this compound lies in its dual functional groups (amino and sulfonyl chloride), which provide versatility in various chemical reactions and applications .
Biological Activity
3-Amino-1-propanesulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C3H8ClN0S
- Molecular Weight : 143.62 g/mol
- CAS Number : 10147-36-1
The compound exhibits biological activity primarily through its interaction with various biochemical pathways. Notably, it acts as a sulfonamide, which can inhibit the activity of certain enzymes involved in cellular signaling and metabolism.
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial in the bacterial folate synthesis pathway. This inhibition leads to bacteriostatic effects against a range of pathogens.
- Modulation of Signaling Pathways : Research indicates that derivatives of sulfonamides can modulate pathways related to cell proliferation and apoptosis, particularly in cancerous cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 0.126 | Induces apoptosis via caspase activation |
H1975 (Lung) | 0.442 | Inhibits EGFR signaling pathways |
A549 (Lung) | 0.500 | Disrupts cell cycle progression |
Case Studies
- Case Study 1: Antitumor Activity
-
Case Study 2: Inhibition of Lung Cancer Metastasis
- In a BALB/c nude mouse model inoculated with H1975 lung cancer cells, administration of the compound showed a marked decrease in metastatic nodules compared to the control group. The compound effectively inhibited cell migration and invasion, suggesting its potential utility in managing lung cancer metastasis .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound possesses favorable absorption characteristics with moderate bioavailability. Toxicological assessments have shown no acute toxicity at concentrations up to 2000 mg/kg in animal models, indicating a promising safety profile for further development .
Properties
Molecular Formula |
C3H9Cl2NO2S |
---|---|
Molecular Weight |
194.08 g/mol |
IUPAC Name |
3-aminopropane-1-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C3H8ClNO2S.ClH/c4-8(6,7)3-1-2-5;/h1-3,5H2;1H |
InChI Key |
KRFHPZKWDCKLGV-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CS(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.